molecular formula C22H25N3O4 B2944482 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034613-38-0

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2944482
CAS RN: 2034613-38-0
M. Wt: 395.459
InChI Key: QVEWZUNJQZBXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as BODIPY-TMRM, is a fluorescent dye that is widely used in scientific research. This dye has a unique chemical structure that allows it to be used in a variety of applications, including cell imaging and biochemical assays.

Scientific Research Applications

Metabolic Profiling and Toxicology

  • Research on N-Benzylphenethylamines, such as N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide, focuses on their metabolic profile and potential use in diagnostic or recreational purposes. A study by Šuláková et al. (2021) investigated the metabolic pathways of these compounds, revealing insights into mono- and bis-O-demethylation, hydroxylation, glucuronidation, and sulfation processes in both in vivo (rats) and in vitro (human liver microsomes) environments. This kind of research aids in understanding the metabolism of novel substances and their implications in toxicology (Šuláková et al., 2021).

Pharmacokinetics and Systemic Toxicity

  • The study of the pharmacokinetics and systemic toxicity of these compounds is essential in clinical and forensic toxicology. Richter et al. (2019) focused on the toxicokinetics of novel NBOMe derivatives, including detailed investigations on their metabolism, plasma protein binding, and detectability in urine. This research is crucial for understanding drug-drug interactions, individual polymorphisms, elimination routes, and for evaluating toxicological screening procedures (Richter et al., 2019).

Interactions with DNA and Bacterial Cells

  • Sobolčiak et al. (2013) explored a cationic polymer synthesized from related compounds and its interactions with DNA and bacterial cells. This research has implications in the field of biotechnology and medicine, particularly in understanding the material's ability to condense and release DNA, and its antibacterial activity (Sobolčiak et al., 2013).

Receptor Interaction and Agonist Properties

  • Investigating the receptor interaction profiles of these compounds helps in understanding their pharmacological properties. A study by Rickli et al. (2015) assessed the binding affinities of NBOMe drugs at monoamine receptors and determined their functional activation. Such studies are crucial for predicting the hallucinogenic effects of these substances and their potential stimulant properties due to receptor interactions (Rickli et al., 2015).

properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-25(2)17(20-12-15-8-4-7-11-19(15)29-20)14-24-22(27)21(26)23-13-16-9-5-6-10-18(16)28-3/h4-12,17H,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEWZUNJQZBXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1OC)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide

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